molecular formula C16H20N2O2S B6099699 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE

2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6099699
M. Wt: 304.4 g/mol
InChI Key: JEFBVTJQGLLFLT-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is an organic compound with a complex structure that includes a pyrimidine ring, an ethylsulfanyl group, and a methylphenoxyethyl group

Preparation Methods

The synthesis of 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an ethylsulfanyl group using reagents such as ethylthiol.

    Attachment of the Methylphenoxyethyl Group: This step involves the reaction of the intermediate compound with 2-(2-methylphenoxy)ethyl bromide under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group or the methylphenoxyethyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    2-(Ethylsulfanyl)-6-methyl-4-pyrimidinol: This compound has a similar pyrimidine ring structure but lacks the methylphenoxyethyl group.

    2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]-pyrimidine: This compound has a similar structure but includes a bromine atom instead of the ethylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfanyl-4-methyl-5-[2-(2-methylphenoxy)ethyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-4-21-16-17-12(3)13(15(19)18-16)9-10-20-14-8-6-5-7-11(14)2/h5-8H,4,9-10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFBVTJQGLLFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)CCOC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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